REACTION_CXSMILES
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C(O[C:4]1[C:5](=[O:12])[C:6](=[O:11])[C:7]=1[O:8][CH2:9][CH3:10])C.[Br:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17]>C(O)C>[Br:13][C:14]1[CH:15]=[C:16]([NH:17][C:4]2[C:5](=[O:12])[C:6](=[O:11])[C:7]=2[O:8][CH2:9][CH3:10])[CH:18]=[CH:19][CH:20]=1
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Name
|
|
Quantity
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1.7 g
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Type
|
reactant
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Smiles
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C(C)OC=1C(C(C1OCC)=O)=O
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Name
|
|
Quantity
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1.7 g
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Type
|
reactant
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Smiles
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BrC=1C=C(N)C=CC1
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Name
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Quantity
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25 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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0.4 g
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Type
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reactant
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Smiles
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BrC=1C=C(N)C=CC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at room temperature for 20 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture was stirred for 48 hours
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Duration
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48 h
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Reaction Time |
20 h |
Name
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|
Type
|
|
Smiles
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BrC=1C=C(C=CC1)NC=1C(C(C1OCC)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |